molecular formula C6H7N B3004531 Spiro[2.2]pentane-1-carbonitrile CAS No. 345892-44-6

Spiro[2.2]pentane-1-carbonitrile

Cat. No.: B3004531
CAS No.: 345892-44-6
M. Wt: 93.129
InChI Key: BNPPLVMEMALWJN-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-1-carbonitrile is an organic compound with the molecular formula C6H7N. It is characterized by a unique spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom, forming a spiro center.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.2]pentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of a suitable cyclopropane derivative with a nitrile group under specific conditions. For example, a solution of this compound can be prepared by reacting a cyclopropane derivative with lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Spiro[2.2]pentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, certain derivatives act as inhibitors of LRRK2 kinase, a protein involved in Parkinson’s disease. These inhibitors bind to the kinase domain of LRRK2, blocking its activity and potentially mitigating the progression of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.2]pentane-1-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group.

Biological Activity

Spiro[2.2]pentane-1-carbonitrile is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

This compound features a spirocyclic framework, which is significant for its biological interactions. The presence of the carbonitrile group enhances its reactivity and potential for forming various derivatives that may exhibit distinct biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Properties : Many spiro compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that spirocyclic compounds can inhibit specific enzymes associated with cancer progression. For example, derivatives of spiro[2.2]pentane have been tested for their ability to inhibit Src kinase activity, a critical player in cancer cell signaling pathways. One study reported IC50 values of 4.9 μM for certain derivatives, indicating significant inhibition potential against breast cancer cell migration and proliferation .

Case Studies

  • Anticancer Activity : A series of 2′-aminospiro[pyrano[3,2-c]quinoline]-3′-carbonitrile derivatives were synthesized and tested for anticancer activity. These compounds exhibited promising results against breast cancer cells by inhibiting Src kinase without affecting MDM2/p53 interactions .
  • Anti-inflammatory Activity : Research on spiro-flavonoids has highlighted their anti-inflammatory properties, suggesting that similar mechanisms may be at play for spiro[2.2]pentane derivatives .

Data Table: Biological Activities of Spiro Compounds

Compound TypeBiological ActivityReference
Spiro[2.2]pentane derivativesSrc kinase inhibition
Spiro-flavonoidsAnti-inflammatory, anticancer
Spiro-heterocyclesDiverse pharmacological activities

Properties

IUPAC Name

spiro[2.2]pentane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-4-5-3-6(5)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPLVMEMALWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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